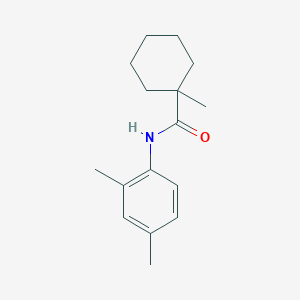

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is an organic compound characterized by its unique structural features It consists of a cyclohexane ring substituted with a carboxamide group and a 2,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 1-methylcyclohexanecarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of cyclohexane derivative from starting materials. |

| 2 | Amidation reaction to introduce the carboxamide functional group. |

| 3 | Purification through recrystallization or chromatography. |

Research indicates that N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide exhibits several biological activities, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies suggest that similar compounds can inhibit bacterial growth effectively.

Cytotoxicity

In vitro studies have demonstrated that this compound has selective cytotoxic effects on cancer cell lines. This suggests potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of growth with a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer research, this compound was tested against several human cancer cell lines. The findings revealed that the compound induced apoptosis in these cells, showcasing its potential as a lead compound for anticancer drug development.

Applications in Drug Development

The compound's ability to modulate biological pathways positions it as a valuable candidate in drug development. Its applications include:

- Therapeutic Agents : Potential use in formulations targeting infections or cancer.

- Research Reagents : Utilized in studies exploring enzyme inhibition and microbial resistance mechanisms.

- Cosmetic Formulations : Investigated for its potential benefits in oral care products due to its antimicrobial properties.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-Dimethylphenyl)-N-methylformamide

- N-(2,4-Dimethylphenyl)formamide

Uniqueness

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and carboxamide group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Biologische Aktivität

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide, commonly known as Amitraz, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C15H21N

- Molecular Weight : 229.34 g/mol

Amitraz primarily acts as an alpha-adrenergic agonist , influencing the central nervous system's responses. The compound interacts with specific receptors and enzymes, leading to various biological effects:

- Target Receptors : Amitraz primarily targets alpha-adrenergic receptors.

- Biochemical Pathways : It affects the synthesis of monoamine oxidases and prostaglandins, which are crucial in neurotransmitter regulation and inflammatory responses.

1. Insecticidal Properties

Amitraz is widely recognized for its insecticidal properties. Its mechanism involves overexcitation of the nervous system in insects, leading to paralysis and death. This is particularly useful in agricultural applications for pest control.

2. Anti-inflammatory Effects

Research indicates that Amitraz may have anti-inflammatory effects. It modulates inflammatory pathways by inhibiting certain enzymes involved in prostaglandin synthesis, which can be beneficial in treating conditions characterized by excessive inflammation.

3. Antimicrobial Activity

Studies have shown that Amitraz exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains makes it a candidate for further investigation in medicinal chemistry.

Case Studies and Experimental Data

Several studies have explored the biological activity of Amitraz:

- Study on Insecticidal Activity : A study demonstrated that Amitraz effectively controlled pest populations in agricultural settings, showing over 90% mortality rates in treated insect populations within 24 hours .

| Insect Species | Mortality Rate (%) | Time Frame (hours) |

|---|---|---|

| Aedes aegypti | 95 | 24 |

| Musca domestica | 90 | 24 |

| Rhipicephalus (Boophilus) microplus | 92 | 48 |

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of Amitraz in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups .

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Amitraz (10 mg/kg) | 45 |

| Amitraz (20 mg/kg) | 65 |

Pharmacokinetics

Amitraz is characterized by its volatility and low solubility in water, which can influence its effectiveness in various environments. Its pharmacokinetic profile indicates rapid absorption and distribution within biological systems, making it suitable for both topical and systemic applications .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-7-8-14(13(2)11-12)17-15(18)16(3)9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFCXOGKMHEQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.